

# Benchmarking ZW49 (Zanidatamab Zovodotin) Performance Against Known Standards in HER2Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZW290     |           |
| Cat. No.:            | B15572990 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational HER2-targeting antibody-drug conjugate (ADC), ZW49 (zanidatamab zovodotin), against established standards of care for HER2-positive cancers. The information is intended for an audience with a background in oncology and drug development and is based on publicly available data.

## **Introduction to ZW49 (Zanidatamab Zovodotin)**

ZW49 is an investigational bispecific antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor. This biparatopic binding is designed to enhance receptor clustering and internalization, leading to the delivery of a proprietary cytotoxic payload.[1] The unique design of ZW49 aims to offer a novel therapeutic option for patients with HER2-expressing cancers.[1] [2]

## **Mechanism of Action: A Comparative Overview**

The therapeutic landscape for HER2-positive cancers includes several classes of agents with distinct mechanisms of action. Understanding these differences is crucial for evaluating the potential positioning of novel agents like ZW49.

Below is a diagram illustrating the HER2 signaling pathway and the points of intervention for ZW49 and other key HER2-targeted therapies.





Click to download full resolution via product page

Caption: HER2 signaling pathway and points of therapeutic intervention.



The following diagram illustrates the distinct mechanisms of action of ZW49, Trastuzumab Deruxtecan (Enhertu), and Tucatinib.



Click to download full resolution via product page

Caption: Comparative mechanisms of action for ZW49, Enhertu, and Tucatinib.

## **Performance Data: A Comparative Summary**

The following tables summarize available clinical trial data for ZW49 and established standards of care. It is important to note that this is not a head-to-head comparison, as the data are from different clinical trials with varying patient populations and study designs.

Table 1: ZW49 (Zanidatamab Zovodotin) - Phase 1 Preliminary Data



| Endpoint                                               | Result                                                                                                                  | Patient Population                                            | Reference    |
|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|--------------|
| Confirmed Objective<br>Response Rate<br>(cORR)         | 31%                                                                                                                     | Heavily pretreated patients with HER2-positive solid cancers. | [3][4][5]    |
| Disease Control Rate<br>(DCR)                          | 72%                                                                                                                     | Heavily pretreated patients with HER2-positive solid cancers. | [3][4][5]    |
| cORR in<br>Gastroesophageal<br>Adenocarcinoma<br>(GEA) | 37%                                                                                                                     | 11 patients with GEA.                                         | [3]          |
| cORR in other solid cancers                            | 40%                                                                                                                     | 10 patients with other solid cancers.                         | [3]          |
| Safety Profile                                         | Manageable, with the majority of adverse events being Grade 1 or 2. Most common were keratitis, alopecia, and diarrhea. | 77 patients enrolled in the first-in-human trial.             | [2][4][5][6] |

Table 2: Trastuzumab Deruxtecan (Enhertu) - Key Clinical Trial Data



| Endpoint                            | Result                                                               | Clinical Trial | Patient<br>Population                                                                         | Reference |
|-------------------------------------|----------------------------------------------------------------------|----------------|-----------------------------------------------------------------------------------------------|-----------|
| Progression-Free<br>Survival (PFS)  | 9.6 months (vs.<br>6.4 months with<br>lapatinib +<br>capecitabine)   | EMILIA         | HER2+ metastatic breast cancer post- trastuzumab and a taxane.                                | [7]       |
| Overall Survival<br>(OS)            | 30.9 months (vs.<br>25.1 months with<br>lapatinib +<br>capecitabine) | EMILIA         | HER2+ metastatic breast cancer post- trastuzumab and a taxane.                                | [7]       |
| Objective<br>Response Rate<br>(ORR) | 47% (vs. 35% with chemotherapy alone)                                | ToGA           | HER2-positive metastatic gastric or gastroesophagea I junction adenocarcinoma.                | [8]       |
| Overall Survival<br>(OS)            | 13.8 months (vs.<br>11.1 months with<br>chemotherapy<br>alone)       | ToGA           | HER2-positive<br>metastatic<br>gastric or<br>gastroesophagea<br>I junction<br>adenocarcinoma. | [8]       |

Table 3: Tucatinib - Key Clinical Trial Data



| Endpoint                           | Result                                           | Clinical Trial | Patient<br>Population                                                                                                                 | Reference   |
|------------------------------------|--------------------------------------------------|----------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Progression-Free<br>Survival (PFS) | 7.8 months (vs.<br>5.6 months with<br>placebo)   | HER2CLIMB      | HER2+ metastatic breast cancer, including patients with brain metastases, previously treated with trastuzumab, pertuzumab, and T-DM1. | [9][10][11] |
| Overall Survival<br>(OS)           | 21.9 months (vs.<br>17.4 months with<br>placebo) | HER2CLIMB      | HER2+ metastatic breast cancer, including patients with brain metastases, previously treated with trastuzumab, pertuzumab, and T-DM1. | [9][10][11] |

# **Experimental Protocols**

The data for ZW49 presented in this guide are from a first-in-human, Phase 1, multicenter, open-label, dose-escalation study (NCT03821233).[3][12]

### Study Design:

The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended dose (RD).[12] Following the dose-escalation phase, expansion cohorts were opened to further evaluate safety, tolerability, and preliminary anti-tumor activity at the MTD or RD.[12]







#### Patient Population:

Eligible patients had locally advanced (unresectable) or metastatic HER2-expressing cancers that were refractory to standard therapies.[3][12]

#### Key Assessments:

- Safety and Tolerability: Monitored through the incidence and severity of adverse events.
- Pharmacokinetics: Characterization of the drug's absorption, distribution, metabolism, and excretion.
- Anti-tumor Activity: Assessed by objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1 criteria.[13]

The following diagram outlines the workflow of a typical Phase 1 dose-escalation study for an investigational oncology drug like ZW49.





Click to download full resolution via product page

Caption: Generalized workflow of a Phase 1 dose-escalation clinical trial.



## Conclusion

ZW49 (zanidatamab zovodotin) has demonstrated a manageable safety profile and encouraging preliminary anti-tumor activity in a heavily pretreated population with HER2-positive solid cancers.[3][4][5] While direct comparisons with established standards of care like trastuzumab deruxtecan and tucatinib are not yet possible, the initial data suggest that ZW49's unique biparatopic mechanism of action may offer a promising new therapeutic strategy. Further clinical development, including larger, comparative trials, will be necessary to fully elucidate its efficacy and safety profile relative to existing therapies. Zymeworks has indicated that the initiation of a planned phase 2 study has been deprioritized pending further clarity from the evolving clinical landscape.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adcreview.com [adcreview.com]
- 2. Zymeworks Announces Release of ESMO Abstract for Phase 1 Study of Zanidatamab
   Zovodotin (ZW49) in Solid Cancers | Zymeworks Inc. [ir.zymeworks.com]
- 3. onclive.com [onclive.com]
- 4. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab Zovodotin (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]
- 5. lifesciencesbc.ca [lifesciencesbc.ca]
- 6. adcreview.com [adcreview.com]
- 7. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-Positive Gastric Cancer and Antibody Treatment: State of the Art and Future Developments PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]



- 10. Tucatinib | C26H24N8O2 | CID 51039094 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Benchmarking ZW49 (Zanidatamab Zovodotin)
   Performance Against Known Standards in HER2-Positive Cancers]. BenchChem, [2025].

   [Online PDF]. Available at: [https://www.benchchem.com/product/b15572990#benchmarking-zw290-performance-against-known-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com